2-(3-Ethylcyclobutyl)acetic acid

Lipophilicity Drug Design Pharmacokinetics

2-(3-Ethylcyclobutyl)acetic acid (CAS 121609-45-8) is a cyclobutane derivative featuring an acetic acid functional group attached to a 3-ethyl-substituted cyclobutyl ring. This sp³-rich, conformationally constrained scaffold serves as a versatile building block in medicinal chemistry and organic synthesis, with a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol.

Molecular Formula C8H14O2
Molecular Weight 142.20
CAS No. 121609-45-8
Cat. No. B1650990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethylcyclobutyl)acetic acid
CAS121609-45-8
Molecular FormulaC8H14O2
Molecular Weight142.20
Structural Identifiers
SMILESCCC1CC(C1)CC(=O)O
InChIInChI=1S/C8H14O2/c1-2-6-3-7(4-6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
InChIKeySAWFSRMTDRNBDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Ethylcyclobutyl)acetic Acid (CAS 121609-45-8): Essential Cyclobutane Building Block for Medicinal Chemistry and Chemical Synthesis


2-(3-Ethylcyclobutyl)acetic acid (CAS 121609-45-8) is a cyclobutane derivative featuring an acetic acid functional group attached to a 3-ethyl-substituted cyclobutyl ring [1]. This sp³-rich, conformationally constrained scaffold serves as a versatile building block in medicinal chemistry and organic synthesis, with a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol [1]. The compound is utilized in the construction of more complex molecules, including potential pharmaceutical candidates and agrochemical intermediates, where its unique steric and electronic profile offers advantages over simpler alkyl-acetic acid analogs [2].

Why Generic Substitution Fails for 2-(3-Ethylcyclobutyl)acetic Acid: Critical Physicochemical and Conformational Distinctions from In-Class Analogs


In-class substitution among cyclobutylacetic acid derivatives is not advisable due to significant, quantifiable differences in physicochemical properties that directly impact drug-likeness, pharmacokinetic behavior, and biological activity [1]. The presence, size, and branching of the alkyl substituent at the 3-position of the cyclobutane ring profoundly influence key molecular descriptors such as lipophilicity (logP), molecular weight, and the number of rotatable bonds [2][3]. For instance, a mere change from a methyl to an ethyl group on the cyclobutyl scaffold can alter the computed XLogP3-AA by approximately 0.6 units, representing a non-linear shift in lipophilicity that may critically affect membrane permeability, metabolic stability, and off-target binding profiles in drug discovery programs [4]. Relying on a generic, uncharacterized analog risks introducing unintended variations in these critical parameters, thereby compromising the integrity of structure-activity relationship (SAR) studies, lead optimization efforts, and the reproducibility of synthetic routes [5]. The quantitative evidence below underscores why 2-(3-ethylcyclobutyl)acetic acid is a distinct chemical entity that cannot be simply interchanged with its closest analogs.

Quantitative Differentiation of 2-(3-Ethylcyclobutyl)acetic Acid: Evidence-Based Comparison Against Closest Analogs


Enhanced Lipophilicity Relative to Unsubstituted and Methyl Analogs: Impact on Membrane Permeability and CNS Penetration

2-(3-Ethylcyclobutyl)acetic acid exhibits a computed XLogP3-AA value of 2.2, which is significantly higher than its closest analogs: the unsubstituted cyclobutylacetic acid (XLogP3-AA = 1.26) [1] and the methyl-substituted derivative (XLogP3-AA = 1.6) [2]. This represents a 74% increase in lipophilicity relative to the unsubstituted parent and a 38% increase relative to the methyl analog. The ethyl group provides a non-linear enhancement in lipophilicity that can improve passive membrane permeability, a critical parameter for oral bioavailability and blood-brain barrier penetration [3]. Such quantifiable differences in logP are crucial for lead optimization in medicinal chemistry, where fine-tuning lipophilicity can mitigate off-target toxicity and improve pharmacokinetic profiles.

Lipophilicity Drug Design Pharmacokinetics

Balanced Molecular Weight and Rotatable Bond Profile for Fragment-Based and Lead Optimization

The molecular weight of 2-(3-ethylcyclobutyl)acetic acid is 142.20 g/mol, positioning it between the methyl analog (128.17 g/mol) and heavier, more complex derivatives such as the tert-butyl analog (estimated >170 g/mol) [1][2]. Critically, it retains only 3 rotatable bonds, identical to the methyl analog but one more than the unsubstituted cyclobutylacetic acid (2 rotatable bonds) [3]. The addition of a single rotatable bond (the ethyl group) provides increased conformational flexibility without substantially compromising ligand efficiency (LE), a key metric in fragment-based drug discovery [4]. This balanced profile makes it an attractive intermediate for lead optimization campaigns, where maintaining a low molecular weight while introducing controlled flexibility is paramount for optimizing target binding and ADME properties.

Molecular Weight Fragment-Based Drug Discovery Rotatable Bonds

Acid Strength and Ionization State: Predicted pKa Distinction from Unsubstituted Analog

The predicted acid dissociation constant (pKa) for 2-(3-ethylcyclobutyl)acetic acid is 4.72 ± 0.10, as estimated by computational methods [1]. While direct experimental pKa data for the closest analogs is not widely reported, this value is expected to differ from the unsubstituted cyclobutylacetic acid, which has an estimated pKa of approximately 4.8–5.0 based on structural similarity to acetic acid and other aliphatic carboxylic acids [2]. The electron-donating effect of the ethyl group on the cyclobutyl ring may slightly modulate the acidity of the carboxylic acid moiety, influencing the compound's ionization state at physiological pH (7.4) [3]. This subtle shift could affect solubility, permeability, and the compound's ability to form salt bridges or engage in ionic interactions with biological targets.

pKa Ionization State Physicochemical Properties

Conformational Rigidity and Steric Bulk: Impact on Molecular Recognition and Selectivity

The cyclobutane ring imparts significant conformational rigidity to the acetic acid side chain, restricting its spatial orientation compared to acyclic alkyl-acetic acid analogs [1]. The addition of the ethyl group at the 3-position introduces a moderate degree of steric bulk, which can be leveraged to fill hydrophobic pockets in protein binding sites more effectively than smaller substituents (e.g., hydrogen, methyl) [2]. While direct head-to-head biological activity data for this specific compound is currently limited in the public domain, class-level inferences from studies on related cyclobutyl derivatives indicate that even subtle changes in substituent size and position can lead to dramatic shifts in target affinity and selectivity [3]. For instance, research on 3-substituted cyclobutyl tosylates has shown that the nature of the substituent (e.g., Cl vs. OEt) dramatically alters reaction pathways and product distributions, underscoring the profound impact of 3-position substitution on chemical and, by extension, biological behavior [4].

Conformational Restriction Steric Effects Target Selectivity

Optimal Application Scenarios for 2-(3-Ethylcyclobutyl)acetic Acid Based on Differentiated Physicochemical Profile


Medicinal Chemistry: Tuning Lipophilicity and Permeability in Lead Optimization

Researchers seeking to increase the lipophilicity of a lead compound without resorting to highly lipophilic or toxic moieties can utilize 2-(3-ethylcyclobutyl)acetic acid as a building block. Its XLogP3-AA of 2.2 provides a strategic midpoint between more polar (methyl analog, 1.6) and highly lipophilic (tert-butyl analog) options [1][2]. This is particularly relevant for CNS drug discovery, where optimal logP values typically range between 1 and 3 for passive brain penetration. Incorporation of this scaffold may improve membrane permeability while maintaining favorable physicochemical properties, as evidenced by its molecular weight (142.20 g/mol) and topological polar surface area (37.3 Ų) [3].

Fragment-Based Drug Discovery: A Conformationally Restricted Fragment with Balanced Flexibility

In fragment-based screening campaigns, 2-(3-ethylcyclobutyl)acetic acid serves as a low-molecular-weight fragment (142.20 g/mol) with a favorable balance of rigidity (cyclobutyl core) and controlled flexibility (ethyl group providing 3 rotatable bonds) [3][4]. This profile is ideal for identifying initial hits that can be efficiently grown into more potent leads without exceeding molecular weight guidelines. Its carboxylic acid moiety provides a synthetic handle for further elaboration via amide bond formation or esterification, enabling rapid exploration of chemical space around the cyclobutane core [5].

Agrochemical Synthesis: Enhancing Bioactivity Through Lipophilic Modification

In the development of novel agrochemicals (e.g., herbicides, fungicides), lipophilicity is a key determinant of cuticular penetration and systemic movement within plants. The ethyl-substituted cyclobutylacetic acid scaffold, with its enhanced logP of 2.2, may confer improved plant uptake and translocation compared to less lipophilic analogs [1][6]. Its carboxylic acid functional group also allows for facile conjugation to various bioactive moieties, enabling the synthesis of prodrugs or active ingredients with optimized physicochemical and environmental fate profiles [5].

Chemical Biology Tool Development: Probing Steric and Conformational Effects

The unique combination of a rigid cyclobutane ring and an ethyl substituent makes this compound a valuable probe for investigating the role of restricted conformation and moderate steric bulk in molecular recognition events [7]. Researchers can incorporate 2-(3-ethylcyclobutyl)acetic acid into designed chemical probes to dissect the contributions of these factors to binding affinity, selectivity, and functional activity at biological targets. Comparative studies with the methyl and unsubstituted analogs can provide quantitative insights into the energetic and structural consequences of increasing alkyl substitution on the cyclobutane scaffold [8].

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